Apomethscopolamine Bromide
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Overview
Description
Apomethscopolamine Bromide, also known as N-Methylaposcopolammonium Bromide, is a derivative of Methscopolamine . It is used along with other medications to treat peptic ulcers by reducing stomach acid secretion . It does not help heal an ulcer but may also be used for purposes not listed in the medication guide .
Molecular Structure Analysis
The molecular formula of this compound is C18H22NO3.Br . Its molecular weight is 380.28 .Scientific Research Applications
Analytical Method Development
- UV–Visible Spectrophotometric Analysis: A study by Singh et al. (2021) developed a novel method for the qualitative estimation of methscopolamine bromide, a drug used to treat peptic ulcers. The method involved enhancing absorbance using sodium picrate, showing good linearity, precision, robustness, and specificity. This method can be used for quality control in pharmaceutical industries (Singh, Kumar, Wilson, & Prerna, 2021).
Research on Bromide Compounds
- Titration with Potassium Bromate: Research by Schulek et al. (1960) on bromatometry, involving bromide compounds, provides insights into the analytical uses of bromide ions. This is relevant for understanding the behavior of compounds like methscopolamine bromide in analytical chemistry (Schulek, Burger, & Laszlovszky, 1960).
- Bromide as a Tracer in Water Studies: Lepore and Barak (2009) used bromide in studies of water and chemical transport in soil and rock. This highlights the utility of bromide in environmental research, which could extend to understanding the environmental fate of bromide-containing pharmaceuticals (Lepore & Barak, 2009).
Disinfection By-Products Research
- Formation of Trihalomethanes and Haloacetic Acids: Research on bromide in water treatment, such as the work by Chang, Lin, and Chiang (2001), shows how bromide influences the formation of disinfection by-products. This is relevant for understanding the environmental impact of bromide-containing compounds when released into water systems (Chang, Lin, & Chiang, 2001).
Mechanism of Action
Methscopolamine, a muscarinic antagonist structurally similar to the neurotransmitter acetylcholine, works by blocking the muscarinic acetylcholine receptors . It reduces the secretions of certain organs in the body, such as the stomach . It is believed that Methscopolamine prevents communication between the nerves of the vestibule and the vomiting center in the brain by blocking the action of acetylcholine .
Safety and Hazards
Methscopolamine may cause serious side effects. Users should stop using methscopolamine and call their doctor at once if they experience painful or difficult urination, little or no urination, pounding heartbeats or fluttering in their chest, severe diarrhea, or confusion, nervousness . It is contraindicated in patients who are hypersensitive to methscopolamine bromide or related drugs .
Future Directions
Methscopolamine is usually taken 30 minutes before meals and at bedtime . The dosage is based on the patient’s medical condition and response to treatment . As for future directions, it’s important to note that the field of medicinal chemistry is always evolving, and new uses and applications for existing drugs like Apomethscopolamine Bromide may be discovered in the future.
Properties
CAS No. |
109668-57-7 |
---|---|
Molecular Formula |
C18H22BrNO3 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate;bromide |
InChI |
InChI=1S/C18H22NO3.BrH/c1-11(12-7-5-4-6-8-12)18(20)21-13-9-14-16-17(22-16)15(10-13)19(14,2)3;/h4-8,13-17H,1,9-10H2,2-3H3;1H/q+1;/p-1/t13?,14-,15+,16-,17+; |
InChI Key |
AQCNGNHMLUELLT-DIOKNTFJSA-M |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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